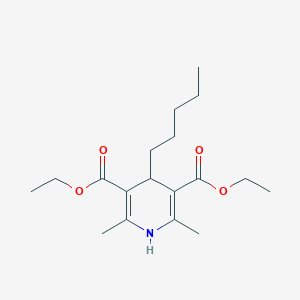

Diethyl 2,6-dimethyl-4-pentyl-1,4-dihydropyridine-3,5-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La micafungine sodique est un médicament antifongique appartenant à la classe des échinocandines. Elle est utilisée pour traiter et prévenir les infections fongiques invasives, en particulier celles causées par les espèces Candida et Aspergillus . La micafungine sodique agit en inhibant la synthèse du bêta-1,3-glucane, un composant essentiel des parois cellulaires fongiques .

Méthodes De Préparation

La micafungine sodique est synthétisée à partir du précurseur FR901379, un peptide non ribosomique produit par le champignon filamenteux Coleophoma empetri . La préparation consiste à mélanger une base faible avec une solution aqueuse contenant de l'acide micafungine ou un mélange d'acide micafungine et d'un solvant organique pour obtenir le sel de sodium de la micafungine . Les méthodes de production industrielle se concentrent sur l'optimisation de la voie de biosynthèse du FR901379 en surexprimant les enzymes limitantes du taux et les activateurs transcriptionnels pour augmenter le rendement .

Analyse Des Réactions Chimiques

La micafungine sodique subit diverses réactions chimiques, notamment :

Oxydation : La micafungine sodique peut être oxydée pour former différents métabolites.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la micafungine sodique.

Substitution : Des réactions de substitution peuvent se produire à des sites spécifiques sur la molécule de micafungine sodique.

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions sont différents métabolites et dérivés de la micafungine sodique .

Applications de la Recherche Scientifique

La micafungine sodique a un large éventail d'applications de recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier la synthèse et les réactions des échinocandines.

Industrie : Elle est utilisée dans l'industrie pharmaceutique pour la production de médicaments antifongiques.

Mécanisme d'Action

La micafungine sodique exerce ses effets antifongiques en inhibant l'enzyme bêta-1,3-D-glucane synthase, qui est essentielle pour la synthèse du bêta-1,3-glucane dans les parois cellulaires fongiques . Cette inhibition conduit à une formation réduite de bêta-1,3-glucane, provoquant une instabilité osmotique et une lyse cellulaire dans les cellules fongiques . Les cibles moléculaires impliquées dans ce mécanisme sont les composants de la paroi cellulaire fongique et l'enzyme bêta-1,3-D-glucane synthase .

Applications De Recherche Scientifique

Micafungin sodium has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the synthesis and reactions of echinocandins.

Industry: It is used in the pharmaceutical industry for the production of antifungal medications.

Mécanisme D'action

Micafungin sodium exerts its antifungal effects by inhibiting the enzyme beta-1,3-D-glucan synthase, which is essential for the synthesis of beta-1,3-glucan in fungal cell walls . This inhibition leads to reduced formation of beta-1,3-glucan, causing osmotic instability and cellular lysis in fungal cells . The molecular targets involved in this mechanism are the fungal cell wall components and the beta-1,3-D-glucan synthase enzyme .

Comparaison Avec Des Composés Similaires

La micafungine sodique fait partie de la classe des agents antifongiques échinocandines, qui comprend également la caspofungine et l'anidulafungine . Par rapport à ces composés similaires, la micafungine sodique possède des propriétés uniques telles qu'une meilleure solubilité dans l'eau due à sa fraction sulfonate . Cette solubilité accrue améliore son efficacité pharmacologique et ses propriétés pharmacocinétiques . Alors que la caspofungine et l'anidulafungine partagent un mécanisme d'action similaire, la solubilité et la stabilité supérieures de la micafungine sodique en font un choix privilégié dans certains contextes cliniques .

Propriétés

Numéro CAS |

105831-51-4 |

|---|---|

Formule moléculaire |

C18H29NO4 |

Poids moléculaire |

323.4 g/mol |

Nom IUPAC |

diethyl 2,6-dimethyl-4-pentyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C18H29NO4/c1-6-9-10-11-14-15(17(20)22-7-2)12(4)19-13(5)16(14)18(21)23-8-3/h14,19H,6-11H2,1-5H3 |

Clé InChI |

ZWAWBRKQXKXLHS-UHFFFAOYSA-N |

SMILES |

CCCCCC1C(=C(NC(=C1C(=O)OCC)C)C)C(=O)OCC |

SMILES canonique |

CCCCCC1C(=C(NC(=C1C(=O)OCC)C)C)C(=O)OCC |

Synonymes |

DIETHYL 2,6-DIMETHYL-4-PENTYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.